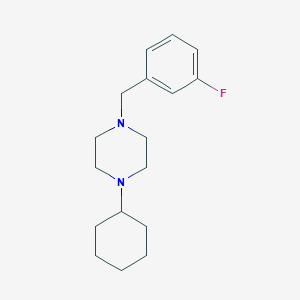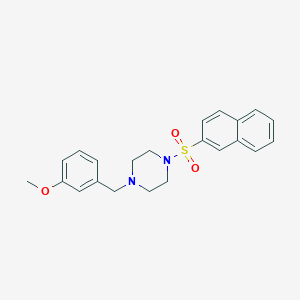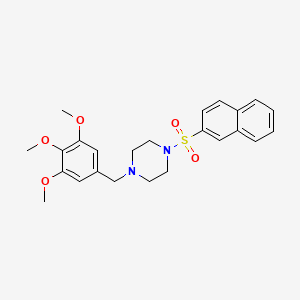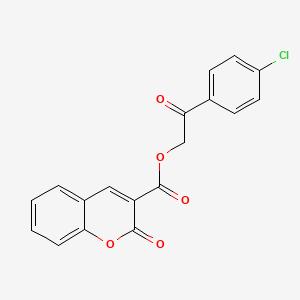![molecular formula C24H16ClF5N2O2 B10887526 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)
4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the difluoromethoxy and fluorobenzyl groups through nucleophilic substitution reactions. The final step involves the chlorination of the aromatic ring under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro or bromo groups into the aromatic rings.
Applications De Recherche Scientifique
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzoic acid: Another halogenated aromatic compound with similar structural features.
Chloroform: A simpler organochlorine compound used in various chemical applications.
Dichloromethane: A common solvent with similar halogenation but simpler structure.
Propriétés
Formule moléculaire |
C24H16ClF5N2O2 |
|---|---|
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-[(4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H16ClF5N2O2/c25-20-21(15-3-1-5-18(11-15)33-23(27)28)31-32(13-14-7-9-17(26)10-8-14)22(20)16-4-2-6-19(12-16)34-24(29)30/h1-12,23-24H,13H2 |
Clé InChI |
OGXIJEAKUCNZJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)
![methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)

![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)


![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)

![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10887536.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
